molecular formula C12H20O2 B156606 Ethyl cyclooctylideneacetate CAS No. 1903-24-8

Ethyl cyclooctylideneacetate

Cat. No. B156606
CAS RN: 1903-24-8
M. Wt: 196.29 g/mol
InChI Key: FMPNNLCEQAFVEF-UHFFFAOYSA-N
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Description

Ethyl cyclooctylideneacetate, also known as Ethyl 2-cyclohexylideneacetate, is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for Ethyl cyclooctylideneacetate were not found, a related compound, Ethyl cyanoacetate, has been studied extensively. It has been used in the synthesis of coumarin-3-carboxylate ester through a process involving Knoevenagel condensation followed by selective cyclization . This process involves reacting various salicylaldehydes with ethyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl cyclooctylideneacetate is based on structures generated from information available in ECHA’s databases . The InChI key for this compound is MCWDXHYYYNGYGK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl cyclooctylideneacetate were not found, studies on Ethyl cyanoacetate provide some insights. The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .


Physical And Chemical Properties Analysis

Ethyl cyclooctylideneacetate is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Cycloheptene Derivatives

Ethyl cyclopropylideneacetate is a key reactant in the synthesis of cycloheptene derivatives. A study by Saito and Takeuchi (2007) demonstrated the use of a [4+3] cycloaddition reaction, catalyzed by nickel, to produce these derivatives. This process offers a new method in synthesizing cycloheptene, emphasizing its potential in organic chemistry applications (Saito & Takeuchi, 2007).

Catalysis of Cocyclization Reactions

In another study, ethyl cyclopropylideneacetate was used in nickel-catalyzed [3 + 2 + 2] cocyclization reactions with alkynes, as detailed by Saito, Masuda, and Komagawa (2004). This reaction synthesized cycloheptadiene derivatives efficiently, highlighting the compound's reactivity when an electron-withdrawing group is introduced (Saito, Masuda, & Komagawa, 2004).

Formation of Bicyclic Compounds

Maeda and Saito (2007) reported the use of ethyl cyclopropylideneacetate in the [3+2+2] cycloaddition reaction with diynes. This reaction, catalyzed by nickel(0), yielded 7,6- and 7,5-fused bicyclic compounds, showcasing its versatility in generating complex molecular structures (Maeda & Saito, 2007).

Dimerization Processes

A study by Kawasaki, Saito, and Yamamoto (2002) focused on the dimerization of ethyl cyclopropylideneacetates using Ni(0) catalysts. This process resulted in the formation of either cyclic or linear compounds, depending on the substrate and catalyst ligands, illustrating the compound's utility in diverse synthetic strategies (Kawasaki, Saito, & Yamamoto, 2002).

Improved Syntheses of Cyclopropylidencarbonsäureester

Spitzner and Swoboda (1986) described an improved synthesis of ethyl cyclopropylidene acetate and its analogs. These were produced using an acid-catalyzed Wittig reaction and subsequently utilized in double Michael reactions to create spirocyclopropyl substituted bicyclo[2.2.2] octanes (Spitzner & Swoboda, 1986).

properties

IUPAC Name

ethyl 2-cyclooctylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNNLCEQAFVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554046
Record name Ethyl cyclooctylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclooctylideneacetate

CAS RN

1903-24-8
Record name Ethyl 2-cyclooctylideneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1903-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclooctylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 60% sodium hydride/mineral oil (969 mg) in tetrahydrofuran (50 mL) was added ethyl diethylphosphonoacetate (5.48 mL) dropwise under ice cooling. After stirring the solution under ice cooling for 30 minutes, a solution of cyclooctanone (2.52 g) in tetrahydrofuran (70 mL) was added dropwise to the solution under ice cooling. The resulting solution was stirred under ice cooling for 2 hours and at room temperature for 40 hours. Water and 3N hydrochloric acid were then added to the solution, and the mixture was extracted with diethyl ether. The organic layer was washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=9:1) to give the title compound (1.96 g)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wolinsky, KL Erickson - The Journal of Organic Chemistry, 1965 - ACS Publications
… A mixture of ethyl cyclooctylideneacetate (21.7 g., 0.11 mole) and an aqueous solution of 12.7 g. (0.12 mole) of sodium … (73%) of ethyl cyclooctylideneacetate. The aqueous phase was …
Number of citations: 103 pubs.acs.org
A Srikrishna, PP Kumar - Tetrahedron, 2000 - Elsevier
… acetate–hexane (1:19) as eluent furnished ethyl cyclooctylideneacetate (1.85 g, 94%) as an oil… Regioselective reduction of ethyl cyclooctylideneacetate (1.0 g, 5.1 mmol) in dry ether (15 …
Number of citations: 34 www.sciencedirect.com
CG Screttas, IC Smonou - The Journal of Organic Chemistry, 1988 - ACS Publications
In connection with another research project, a series of ethyl cycloalken-1-ylacetates was needed for analytical standards. An attractive route to them appearedto be dehydration of the …
Number of citations: 16 pubs.acs.org

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